REACTION_SMILES
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[CH3:1][NH:2][C:3](=[O:4])[NH:5][CH3:6].[F:7][c:8]1[c:9]([N:14]=[C:15]=[O:16])[cH:10][cH:11][cH:12][cH:13]1.[c:17]1([CH3:18])[c:19]([CH3:20])[cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][NH:2][C:3](=[O:4])[N:5]([CH3:6])[C:15]([NH:14][c:9]1[c:8]([F:7])[cH:13][cH:12][cH:11][cH:10]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)NC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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CNC(=O)N(C)C(=O)Nc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |